molecular formula C9H10N2 B1454338 (2-Methylbenzyl)cyanamide CAS No. 1194814-78-2

(2-Methylbenzyl)cyanamide

Cat. No. B1454338
CAS RN: 1194814-78-2
M. Wt: 146.19 g/mol
InChI Key: VJZAEENNIHROPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The chemistry of cyanamides and their application in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry have been discussed .


Molecular Structure Analysis

The molecular structure of “(2-Methylbenzyl)cyanamide” is C9H10N2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Cyanamides have been used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methylbenzyl)cyanamide” include its molecular weight, density, boiling point, and molecular formula .

Mechanism of Action

The mechanism of action of cyanamides is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Future Directions

The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . This suggests that the future directions of “(2-Methylbenzyl)cyanamide” could involve further exploration of its applications in synthetic chemistry .

properties

IUPAC Name

(2-methylphenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZAEENNIHROPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylbenzyl)cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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